molecular formula C17H20N4O B2604792 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2097899-33-5

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No. B2604792
CAS RN: 2097899-33-5
M. Wt: 296.374
InChI Key: BRCYACSRGFGBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Suzuki coupling reactions and deprotection reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have been exploring the synthesis and biological evaluation of various derivatives related to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide, aiming to identify compounds with significant anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the compound's role in creating potential therapeutic agents (Rahmouni et al., 2016). Similarly, a series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines, indicating the compound's utility in anticancer drug development (Alam et al., 2016).

Antituberculosis Activity

Another area of application includes the development of inhibitors for Mycobacterium tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity, showing promising results against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

Antioxidant and Antitumor Activities

Further studies have focused on the synthesis of pyrazolopyridines derivatives with evaluated antioxidant, antitumor, and antimicrobial activities. Such research underscores the compound's importance in generating new molecules with potential for treating various diseases, including cancer, through their biological activities (El‐Borai et al., 2013).

Molecular Docking Studies

Molecular docking studies have been performed on synthesized compounds to understand their potential binding modes and interactions with enzymes or proteins. For example, 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities, with molecular docking analysis providing insights into their mechanisms of action (Sribalan et al., 2016).

properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-2,4,7-8,11-14H,3,5-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYACSRGFGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.